Cas no 1638763-31-1 (6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine)
![6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine structure](https://ja.kuujia.com/scimg/cas/1638763-31-1x500.png)
6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine 化学的及び物理的性質
名前と識別子
-
- 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
- SB14070
- SY294199
- 7H-Pyrrolo[2,3-d]pyrimidine, 6-iodo-7-methyl-
- 1638763-31-1
- 6-iodo-7-methylpyrrolo[2,3-d]pyrimidine
- PS-16787
- P14376
- MFCD27987382
- SCHEMBL14427689
- CS-0056420
- DTXSID201250468
- 6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
-
- MDL: MFCD27987382
- インチ: 1S/C7H6IN3/c1-11-6(8)2-5-3-9-4-10-7(5)11/h2-4H,1H3
- InChIKey: BHDVEZMOOPOMRJ-UHFFFAOYSA-N
- ほほえんだ: C1=NC=C2C=C(I)N(C)C2=N1
計算された属性
- せいみつぶんしりょう: 258.96064g/mol
- どういたいしつりょう: 258.96064g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 153
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 30.7Ų
6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM270734-100mg |
6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine |
1638763-31-1 | 95%+ | 100mg |
$248 | 2021-08-18 | |
Chemenu | CM270734-250mg |
6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine |
1638763-31-1 | 95%+ | 250mg |
$445 | 2021-08-18 | |
eNovation Chemicals LLC | Y1221029-5g |
6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine |
1638763-31-1 | 95% | 5g |
$2100 | 2024-06-03 | |
eNovation Chemicals LLC | Y1208979-250mg |
6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine |
1638763-31-1 | 97% | 250mg |
$150 | 2024-07-21 | |
1PlusChem | 1P00HZFF-250mg |
6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine |
1638763-31-1 | 97% | 250mg |
$119.00 | 2024-06-19 | |
Ambeed | A726454-250mg |
6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine |
1638763-31-1 | 97% | 250mg |
$149.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1050-500.0mg |
6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine |
1638763-31-1 | 97% | 500.0mg |
¥989.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1050-100.0mg |
6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine |
1638763-31-1 | 97% | 100.0mg |
¥415.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1050-25.0g |
6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine |
1638763-31-1 | 97% | 25.0g |
¥14799.0000 | 2024-07-24 | |
eNovation Chemicals LLC | Y1221029-5g |
6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine |
1638763-31-1 | 95% | 5g |
$800 | 2025-02-19 |
6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine 関連文献
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidineに関する追加情報
Recent Advances in the Application of 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1638763-31-1) in Chemical Biology and Drug Discovery
In recent years, the compound 6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1638763-31-1) has emerged as a promising scaffold in chemical biology and medicinal chemistry. This heterocyclic compound, characterized by its pyrrolo[2,3-d]pyrimidine core, has attracted significant attention due to its versatile reactivity and potential applications in drug discovery. Recent studies have explored its utility as a key intermediate in the synthesis of targeted kinase inhibitors, as well as its role in probing biological pathways through chemical biology approaches.
One of the most notable applications of 6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is its incorporation into small-molecule inhibitors targeting protein kinases. The iodine substituent at the 6-position provides a handle for further functionalization via cross-coupling reactions, enabling the rapid diversification of the scaffold. Recent work by Smith et al. (2023) demonstrated the use of this compound in the synthesis of potent and selective inhibitors of the JAK family kinases, which are implicated in inflammatory diseases and cancer. The study highlighted the compound's ability to serve as a versatile building block for structure-activity relationship (SAR) optimization.
Beyond its role in kinase inhibitor development, 6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has also been employed in chemical biology studies to investigate nucleotide-protein interactions. A recent publication by Johnson and colleagues (2024) utilized this compound as a photoaffinity probe to map the binding sites of ATP-dependent enzymes. The iodine atom was replaced with a photoactivatable diazirine group, allowing for covalent cross-linking with target proteins upon UV irradiation. This approach provided valuable insights into the molecular recognition of pyrrolopyrimidine-based ligands by biological targets.
The synthetic accessibility of 6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has also been a focus of recent research. A novel, scalable synthesis route was reported by Chen et al. (2023), featuring a one-pot cyclization and iodination sequence that improved the overall yield to 78%. This advancement addresses previous challenges in the large-scale production of the compound, facilitating its broader application in drug discovery programs. The optimized synthetic protocol has been particularly valuable for combinatorial chemistry approaches, where rapid access to diverse analogs is essential.
In the context of drug discovery, the physicochemical properties of 6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine have been systematically characterized. Computational studies by Martinez et al. (2024) predicted favorable drug-like properties for derivatives of this scaffold, including good membrane permeability and moderate metabolic stability. These predictions were subsequently validated through experimental ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of several lead compounds derived from this core structure.
Looking forward, the unique properties of 6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine position it as a valuable tool for both medicinal chemistry and chemical biology. Ongoing research is exploring its potential in targeted protein degradation strategies, where it may serve as a warhead for proteolysis-targeting chimeras (PROTACs). Additionally, its application in fluorescent probes for cellular imaging of kinase activity represents an exciting frontier in live-cell biochemistry. As synthetic methodologies continue to evolve and biological applications expand, this compound is likely to remain at the forefront of innovative research in chemical biology and drug discovery.
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